5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Structurally, it features a pyrazolo-pyrimidine core substituted with a 2-fluorophenylmethyl group at position 5 and a 2-methylphenyl group at position 1. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including antifungal and antiparasitic effects .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-6-2-5-9-17(13)24-18-15(10-22-24)19(25)23(12-21-18)11-14-7-3-4-8-16(14)20/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUUVDESUNNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-fluorobenzyl bromide with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrazolopyrimidine ring.
Scientific Research Applications
5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promising results in preclinical studies as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs, focusing on substituents, molecular properties, and reported bioactivities:
Key Observations:
Halogen Effects: The 2-fluorobenzyl group in the target compound offers a balance between electronegativity and steric size compared to bulkier 4-bromobenzyl () or smaller 4-chlorobenzyl (). Fluorine’s electronegativity may enhance binding interactions with target proteins, while bromine’s size could reduce solubility . In , the 4-fluorophenylamino group contributes to antifungal activity, suggesting fluorine’s role in optimizing electronic properties for bioactivity .
Substituent Position and Bioactivity: Position 1: The 2-methylphenyl group in the target compound provides moderate steric hindrance compared to quinoline () or phenyl (). Quinoline moieties may improve membrane permeability due to aromatic stacking . Position 5: Amino-substituted derivatives () show enhanced antifungal activity, likely due to hydrogen-bonding interactions. The target compound’s benzyl group may prioritize lipophilicity over polar interactions .
Functional Group Modifications: Aminoethyl groups () or methoxy substituents () improve solubility or target affinity, respectively. The absence of such groups in the target compound suggests a focus on hydrophobic interactions.
Biological Activity Trends: Antifungal efficacy correlates with arylamino and amino groups at positions 5/6 (). Halogenated analogs (e.g., 4-chloro, 4-bromo) are common in drug discovery for tuning pharmacokinetics, but fluorine’s unique properties often make it preferable in lead optimization .
Biological Activity
5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
The molecular formula for this compound is C19H15FN4O, with a molecular weight of 332.35 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | This compound |
| LogP | 3.85 |
| Polar Surface Area | 37.12 Ų |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has shown promising results in targeting specific kinases and other regulatory proteins involved in cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of approximately 49.85 µM against A549 lung cancer cells .
- Another research indicated that it inhibited Aurora-A kinase with an IC50 of 0.067 µM , suggesting its role in disrupting cell cycle regulation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In preclinical models, it exhibited a reduction in pro-inflammatory cytokines and showed efficacy in models of acute inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains:
- The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive bacteria .
Study 1: Antitumor Efficacy
A study conducted by Xia et al. evaluated the antitumor efficacy of several pyrazolo compounds including this compound. The results indicated:
- Significant induction of apoptosis in cancer cells.
- Inhibition of tumor growth in xenograft models.
Study 2: Inhibition of Kinases
Research conducted by Sun et al. focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
